molecular formula C21H25NO4 B13506170 3-{[(Benzyloxy)carbonyl]amino}-3-(4-tert-butylphenyl)propanoic acid

3-{[(Benzyloxy)carbonyl]amino}-3-(4-tert-butylphenyl)propanoic acid

Katalognummer: B13506170
Molekulargewicht: 355.4 g/mol
InChI-Schlüssel: KSGDCWHUYBTBKM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-{[(Benzyloxy)carbonyl]amino}-3-(4-tert-butylphenyl)propanoic acid is a synthetic organic compound with a complex structure It is characterized by the presence of a benzyloxycarbonyl group, an amino group, and a tert-butylphenyl group attached to a propanoic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(Benzyloxy)carbonyl]amino}-3-(4-tert-butylphenyl)propanoic acid typically involves multiple steps, starting from readily available starting materialsThe final step involves the deprotection of the Cbz group to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar steps as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of automated synthesis equipment and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

3-{[(Benzyloxy)carbonyl]amino}-3-(4-tert-butylphenyl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify certain functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

3-{[(Benzyloxy)carbonyl]amino}-3-(4-tert-butylphenyl)propanoic acid has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3-{[(Benzyloxy)carbonyl]amino}-3-(4-tert-butylphenyl)propanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other sites on the molecule. The tert-butylphenyl group can influence the compound’s binding affinity and specificity for certain enzymes or receptors .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The presence of both the benzyloxycarbonyl and tert-butylphenyl groups in 3-{[(Benzyloxy)carbonyl]amino}-3-(4-tert-butylphenyl)propanoic acid makes it unique. These groups confer specific chemical properties, such as increased stability and selective reactivity, which are valuable in various research and industrial applications .

Eigenschaften

Molekularformel

C21H25NO4

Molekulargewicht

355.4 g/mol

IUPAC-Name

3-(4-tert-butylphenyl)-3-(phenylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C21H25NO4/c1-21(2,3)17-11-9-16(10-12-17)18(13-19(23)24)22-20(25)26-14-15-7-5-4-6-8-15/h4-12,18H,13-14H2,1-3H3,(H,22,25)(H,23,24)

InChI-Schlüssel

KSGDCWHUYBTBKM-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=CC=C(C=C1)C(CC(=O)O)NC(=O)OCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.